2-(4-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
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Overview
Description
2-(4-Methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a combination of methoxyphenyl, sulfonyl, and piperazine groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenyl acetate.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Piperazine Derivative Formation: The sulfonylated intermediate is reacted with piperazine to form the piperazine derivative.
Final Coupling: The piperazine derivative is then coupled with 2-chloro-N-(2-chloroethyl)acetamide under basic conditions to yield the final product.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors for improved reaction control, purification steps such as crystallization or chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the piperazine ring suggests possible activity as a neurotransmitter modulator or receptor ligand.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of neurological disorders or as anti-inflammatory agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride would depend on its specific biological target. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide
- 2-(4-Methoxyphenoxy)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is unique due to the presence of dual methoxyphenyl groups and a sulfonyl piperazine moiety. This combination may confer distinct pharmacological properties and reactivity patterns, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S.ClH/c1-29-18-3-5-20(6-4-18)31-17-22(26)23-11-12-24-13-15-25(16-14-24)32(27,28)21-9-7-19(30-2)8-10-21;/h3-10H,11-17H2,1-2H3,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMUKHQYNICFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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